Product packaging for Viburnumoside(Cat. No.:)

Viburnumoside

Cat. No.: B13427806
M. Wt: 478.6 g/mol
InChI Key: GUKUMBOYJBDXQC-KLRCPUAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viburnumoside is a phytochemical compound isolated from plants of the Viburnum genus. Species within this genus, such as Viburnum opulus , are known in traditional medicine and scientific research for their rich profile of bioactive constituents, including phenolic compounds, flavonoids, and iridoids, which are associated with various biological activities. Research on Viburnum extracts has indicated potential antioxidant, antimicrobial, and anti-inflammatory properties in preliminary investigations. As a specialized phytochemical, this compound is of significant interest for natural product research, phytochemical profiling, and studies aimed at understanding the mechanisms of action of plant-derived metabolites. This product is provided as a high-purity analytical standard to ensure research reproducibility and reliability. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product data sheet for specific handling, storage, and application details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O8 B13427806 Viburnumoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

(1R,2S,6R,7S,12S)-2,6-dimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-14-oxatetracyclo[8.8.0.02,7.012,16]octadeca-10,16-dien-15-one

InChI

InChI=1S/C26H38O8/c1-25(13-33-24-22(30)21(29)20(28)18(11-27)34-24)8-3-9-26(2)17-6-5-16-15(12-32-23(16)31)10-14(17)4-7-19(25)26/h5,10,15,17-22,24,27-30H,3-4,6-9,11-13H2,1-2H3/t15-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

GUKUMBOYJBDXQC-KLRCPUAZSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC3=C[C@@H]4COC(=O)C4=CC[C@H]32)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(CCCC2(C1CCC3=CC4COC(=O)C4=CCC32)C)COC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Botanical Context of Viburnumoside

Ethnobotanical Significance and Traditional Knowledge Frameworks

Documented Traditional Uses of Viburnum Species in Folk Medicine (Excluding Dosage/Administration)

The use of Viburnum species is well-documented in various traditional medicine systems across the globe. The bark, leaves, and fruits of these plants have been employed for a wide range of ailments. nih.govscispace.com In Turkish folk medicine, the leaves, flowers, and fruits are commonly utilized. nih.gov

Herbalists have traditionally used the bark of some species for its antispasmodic properties and to address asthma. wikipedia.orgresearchgate.net Viburnum opulus, also known as cramp (B10822548) bark or guelder rose, has been used in folk medicine to treat conditions such as coughs, colds, ulcers, kidney stones, high blood pressure, heart disease, and neuroses. benthamdirect.com The bark and berries of Viburnum lantana, or wayfaring tree, have a history of use in European folk remedies for general pain, cramps, and muscular discomfort. caringsunshine.com

Across different cultures, the genus Viburnum has been turned to for remedies concerning rheumatoid arthritis, diarrhea, and swelling. nih.gov In the Gurez region of the Kashmir Valley, the roots of Viburnum grandiflorum are prepared by boiling them in water for abdominal pain. mdpi.com This widespread use in traditional practices highlights the ethnobotanical significance of the genus. researchgate.net

Table 1: Traditional Uses of Selected Viburnum Species

Species Common Name Part(s) Used Documented Traditional Uses
Viburnum opulus Cramp Bark, Guelder Rose Bark, Fruit Coughs, colds, ulcers, kidney stones, high blood pressure, heart disease, neuroses. benthamdirect.com
Viburnum lantana Wayfaring Tree Bark, Berries General pain, cramps, muscular discomfort. caringsunshine.com
Viburnum grandiflorum Cranberry Bush Roots Abdominal pain. mdpi.com

Academic Methodologies in Ethnobotanical Data Collection

The documentation of traditional knowledge regarding medicinal plants like Viburnum relies on systematic academic methodologies. Ethnobotanical research employs a variety of data collection techniques to accurately capture and analyze this information. ethnobotanyjournal.orgmdpi.com

A primary method involves conducting semi-structured interviews with local experts, often referred to as key informants. researchgate.netmdpi.com These individuals, selected for their deep-rooted traditional knowledge, provide valuable insights into plant uses. mdpi.com This approach can be supplemented with open interviews and focus group discussions to gather a broader range of community knowledge. researchgate.netethnobotanyjournal.org To identify knowledgeable individuals within a community, researchers often use a snowball sampling approach , where initial informants recommend other potential participants. mdpi.com

Fieldwork is another crucial component, involving field-guided walks with informants to identify medicinal plants in their natural habitats. ethnobotanyjournal.org This method, combined with direct observation , allows researchers to see firsthand the plants being discussed and the parts being used. ethnobotanyjournal.org In some studies, market surveys are also conducted to document the trade and availability of medicinal plants. ethnobotanyjournal.org

The collected data, which includes plant names, parts used, and preparation methods, is meticulously recorded. mdpi.com Quantitative analysis techniques, such as the informant consensus factor, can be applied to evaluate the consistency and importance of the information gathered. ethnobotanyjournal.org This structured approach ensures that the ethnobotanical data is comprehensive, reliable, and suitable for scientific analysis. mdpi.comorgprints.org

Table 2: Common Methodologies in Ethnobotanical Research

Methodology Description
Semi-structured Interviews A guided conversation with key informants using a flexible set of questions to gather detailed information on plant uses. researchgate.netmdpi.com
Field-Guided Walks Researchers accompany informants into the field to identify plants in their natural environment and document ecological context. ethnobotanyjournal.org
Focus Group Discussions A group setting where community members discuss their collective knowledge of medicinal plants, allowing for interactive data generation. ethnobotanyjournal.org
Snowball Sampling A recruitment technique where initial informants are asked to refer other knowledgeable individuals for participation in the study. mdpi.com
Direct Observation Researchers observe the collection, preparation, and use of medicinal plants within the community. ethnobotanyjournal.org

| Market Surveys | Systematic visits to local markets to document which medicinal plants are sold, their forms, and their economic importance. ethnobotanyjournal.org |

Compound Index

Table 3: Chemical Compounds Mentioned

Compound Name
(+)-Epicatechin
10,2'-diacetylpatrinoside
2'-Acetyl-dihydropenstemide
2'-Acetylpatrinoside
2'-trans-p-coumaroyl-dihydropenstemide
7,10,2'-triacetylsuspensolide F
7α-galloyloxysweroside
7β-galloyloxysweroside
Amentoflavone
Arbutin
Decapetaloside
Patrinoside
Rosarin
Viburnumoside
Viburtinoside IV

Isolation and Purification Methodologies of Viburnumoside

Extraction Techniques from Plant Biomass

The initial step in obtaining viburnumoside is its extraction from the plant material. This process aims to liberate the compound from the plant's cellular structures into a solvent.

Solvent-Based Extraction Strategies (e.g., Ethanol (B145695) Extract)

Solvent extraction is a cornerstone technique for isolating bioactive compounds like this compound from plant biomass. nih.govcelignis.com The choice of solvent is critical and is based on the principle that "like dissolves like"; therefore, solvents with polarities similar to the target compound often yield better extraction results. nih.gov For many plant-derived compounds, including those similar in nature to this compound, ethanol is a frequently used solvent. mdpi.com

The process generally involves suspending the plant material in an organic solvent. nih.gov Techniques such as maceration, percolation, reflux extraction, and Soxhlet extraction are commonly employed. mdpi.comfrontiersin.org

Maceration: This involves soaking the plant material in a solvent for a period, allowing the compounds to diffuse into the solvent. frontiersin.org

Reflux Extraction: This method uses a volatile organic solvent which is heated, vaporized, condensed, and returned to the extraction vessel, allowing for repeated washing of the plant material with fresh solvent. mdpi.com This technique can improve extraction rates but may not be suitable for heat-sensitive compounds. mdpi.comfrontiersin.org

Soxhlet Extraction: Also known as continuous reflux extraction, this method uses a specialized apparatus to continuously wash the solid material with fresh, pure solvent, which can be more efficient than simple reflux extraction. mdpi.comresearchgate.net

Following extraction, the resulting liquid, known as the crude extract, is typically filtered to remove solid plant debris and then concentrated, often using a rotary evaporator, to remove the solvent and obtain a concentrated extract containing this compound and other co-extracted compounds. jmb.or.kr

Optimization of Extraction Parameters

To maximize the yield and purity of the extracted this compound, the optimization of various extraction parameters is crucial. celignis.comfanres.org This process often involves systematically varying conditions to find the most effective combination. researchgate.net Key parameters that are frequently optimized include:

Solvent Concentration: The ratio of the solvent to water can significantly impact extraction efficiency. For instance, studies on other plant compounds have shown that varying the ethanol concentration can lead to optimal yields. frontiersin.orgmdpi.com

Temperature: The temperature at which the extraction is performed can influence the solubility of the target compound and the extraction rate. nih.gov However, higher temperatures can also risk degrading thermally labile compounds. frontiersin.org

Extraction Time: The duration of the extraction process is another critical factor. A longer extraction time may increase the yield, but there is often a point of diminishing returns, and prolonged exposure to the solvent and heat can also be detrimental. nih.gov

Liquid-to-Solid Ratio: The ratio of the volume of solvent to the mass of the plant material can affect the concentration gradient and, consequently, the extraction efficiency. frontiersin.org

Response surface methodology (RSM) is a statistical tool often used to optimize these parameters by evaluating the individual and interactive effects of the variables on the extraction yield. fanres.orgnih.gov

Table 1: Key Parameters for Extraction Optimization

Parameter Description Potential Impact on Extraction
Solvent Type & Concentration The choice of solvent (e.g., ethanol, methanol) and its concentration in an aqueous solution. Affects the solubility of this compound and the co-extraction of impurities. frontiersin.orgmdpi.com
Temperature The temperature at which the extraction is conducted. Influences extraction kinetics and the potential for thermal degradation of the compound. frontiersin.orgnih.gov
Time The duration of the extraction process. Determines the extent of compound diffusion from the plant matrix into the solvent. nih.gov
Solid-to-Liquid Ratio The ratio of the mass of plant material to the volume of solvent used. Impacts the concentration gradient driving the extraction process. frontiersin.org

| Particle Size | The size of the ground plant material. | Smaller particles have a larger surface area, which can enhance extraction efficiency. researchgate.net |

Chromatographic Separation and Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, various chromatographic techniques are employed. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. microbenotes.com

Column Chromatography Techniques

Column chromatography is a fundamental and widely used preparative technique for the separation and purification of compounds from a mixture. mit.eduijcrt.org In this method, a glass tube is packed with a solid adsorbent material, which serves as the stationary phase (e.g., silica (B1680970) gel or alumina). microbenotes.comijcrt.org

The crude extract is loaded onto the top of the column. microbenotes.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. mit.edu The separation occurs as the different components of the mixture travel down the column at different rates based on their affinity for the stationary phase and their solubility in the mobile phase. microbenotes.com Compounds with a higher affinity for the stationary phase move more slowly, while those with a lower affinity move more quickly. ijcrt.org

By collecting the eluting solvent in a series of fractions, the separated compounds can be isolated. mit.edu The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to improve the separation of complex mixtures. mit.edu Flash chromatography, which uses pressure to speed up the flow of the mobile phase, is a rapid version of this technique. mit.edurochester.edu

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, rapid, and versatile analytical technique used for several purposes in the purification process. merckmillipore.comcpp.edu It is performed on a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. sigmaaldrich.comwikipedia.org

Key applications of TLC in the isolation of this compound include:

Monitoring Reaction Progress: TLC can be used to quickly check the composition of the crude extract and monitor the progress of the purification. wikipedia.org

Optimizing Solvent Systems: It is an essential tool for determining the most suitable solvent system (mobile phase) for column chromatography. mit.edu The goal is to find a solvent system that provides good separation of the target compound from impurities, often aiming for an Rf value (retardation factor) between 0.2 and 0.3 for the compound of interest. mit.edurochester.edu

Analyzing Fractions: After column chromatography, TLC is used to analyze the collected fractions to identify which ones contain the pure compound. mit.edu Fractions with similar purity profiles are then combined. mit.edu

While primarily a qualitative tool, TLC can also be used for semi-quantitative analysis. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative purposes in the final stages of purification. uu.senih.gov It offers higher resolution and speed compared to traditional column chromatography due to the use of smaller stationary phase particles and high pressure to move the mobile phase. uu.se

For the purification of compounds like this compound, preparative HPLC is often the final step to achieve high purity. uu.senih.gov The process involves injecting the partially purified fraction from column chromatography into the HPLC system. nih.gov

A common setup for natural product purification is reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). uu.seresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate compounds with varying polarities. nih.govmdpi.com

The eluent from the column passes through a detector (commonly a UV detector), and fractions are collected automatically based on the detected peaks. uu.sewaters.com Mass spectrometry can also be coupled with HPLC (LC-MS) to trigger fraction collection based on the specific mass of the target compound, providing a highly selective purification method. nih.govwaters.com

Table 2: Chromatographic Techniques for this compound Purification

Technique Principle Primary Application in Purification
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through a column. ijcrt.org Initial, large-scale separation of the crude extract into simpler fractions. mit.edumdpi.com
Thin-Layer Chromatography (TLC) Separation on a plate coated with an adsorbent, based on differential migration with a solvent moving up the plate by capillary action. wikipedia.org Rapid analysis of mixture complexity, optimization of solvent systems for column chromatography, and analysis of collected fractions. mit.edumerckmillipore.com

| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique using high pressure to force the mobile phase through a column with small-particle stationary phase. uu.se | Final purification of fractions to obtain highly pure this compound; can be used for both analytical and preparative scale. uu.senih.gov |

Purity Assessment Methodologies

Assessing the purity of an isolated natural product like this compound is a critical step to ensure its identity and quality for any subsequent research. nih.gov Purity determination confirms the absence of contaminants, such as residual solvents, co-eluting compounds, or degradation products. moravek.com A combination of spectroscopic and chromatographic methods is employed for a comprehensive purity evaluation. nih.govchemcon.com For this compound, its structure and purity were established through extensive spectroscopic analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. chromatographyonline.com By developing a validated HPLC method, a sharp, symmetrical peak for this compound should be observed at a specific retention time, with the absence of significant secondary peaks indicating high purity. iiste.org The percentage purity can be calculated from the relative peak area of the analyte compared to the total area of all peaks in the chromatogram. nih.gov

Spectroscopic techniques provide orthogonal methods for purity assessment, confirming the structural integrity of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are fundamental for structural elucidation. researchgate.net A clean NMR spectrum, where all signals can be assigned to the proposed structure of this compound and no extraneous signals are present, is a strong indicator of purity. Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. nih.govchemcon.comnist.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an accurate mass measurement of the molecule. researchgate.net The detection of a single molecular ion peak corresponding to the calculated exact mass of this compound's molecular formula confirms its identity and the absence of impurities with different masses.

Table 2: Methodologies for Purity Assessment of this compound

MethodologyPurposeKey Findings for this compound
High-Performance Liquid Chromatography (HPLC) Quantifies purity by separating the analyte from potential impurities. chromatographyonline.comA single, sharp peak at a characteristic retention time indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) Confirms structural integrity and detects the presence of structurally related or unrelated impurities. researchgate.netthieme-connect.comThe elucidation of the structure was achieved through a combination of 2D NMR techniques (COSY, NOESY, HMQC, and HMBC). researchgate.net
High-Resolution Mass Spectrometry (HR-ESI-MS) Confirms the elemental composition and identity by providing a highly accurate molecular weight. researchgate.netAnalysis confirmed the molecular formula of this compound. researchgate.net
Electronic Circular Dichroism (ECD) Confirms the absolute configuration and stereochemical purity. researchgate.netThe absolute configuration of this compound was confirmed by comparing experimental and calculated ECD data. researchgate.netresearchgate.net

Structural Elucidation and Stereochemical Analysis of Viburnumoside

Spectroscopic Techniques for Structural Determination

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."

In the structural elucidation of Viburnumoside, IR spectroscopy would have been instrumental in identifying key functional groups. The spectrum, typically recorded using a potassium bromide (KBr) pellet, would reveal characteristic absorption bands (νmax) corresponding to the various structural components of this diterpenoid glucoside.

Key functional groups expected in this compound and their typical IR absorption regions include:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of hydroxyl groups from both the diterpenoid skeleton and the glucose moiety. This broadening is due to intermolecular hydrogen bonding.

Carbon-Hydrogen (C-H) bonds: Stretching vibrations for C-H bonds in alkane-like (sp³ hybridized) parts of the molecule would appear just below 3000 cm⁻¹.

Carbon-Oxygen (C-O) bonds: The spectrum would show strong C-O stretching vibrations in the 1260-1000 cm⁻¹ region, characteristic of alcohols and ethers present in the glucoside structure.

While the specific spectral data from the primary literature is not detailed here, the analysis would follow the established principles of functional group identification.

Table 1: Illustrative IR Data for this compound This table is illustrative of typical data obtained for such a compound.

Frequency (νmax, cm⁻¹) Functional Group Assignment
~3350 (broad) O-H (hydroxyl) stretching
~2925 C-H (sp³) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the specific chromophore (the light-absorbing part of the molecule).

For this compound, UV-Vis spectroscopy, typically conducted in a solvent like methanol (B129727) (MeOH), is used to detect the presence of any conjugated π-electron systems. As a hispanane-type diterpenoid, this compound may not possess extensive conjugation, leading to absorptions primarily in the lower UV range. The absence of significant absorption bands above 220 nm would suggest the lack of conjugated dienes, α,β-unsaturated ketones, or aromatic rings in the core structure.

Table 2: Illustrative UV-Vis Data for this compound This table is illustrative of typical data obtained for such a compound.

Solvent λmax (nm) Chromophore Assignment

Determination of Absolute Configuration

Determining the absolute configuration—the precise 3D arrangement of atoms at chiral centers—is a critical final step in structural elucidation. For this compound, this was achieved through a combination of chiroptical spectroscopy and computational analysis.

Application of Electronic Circular Dichroism (ECD) Data (Experimental and Calculated)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute stereochemistry.

The absolute configuration of this compound was definitively established by comparing its experimental ECD spectrum with the spectrum predicted through quantum chemical calculations. researchgate.netnih.gov This state-of-the-art approach involves first calculating the theoretical ECD spectra for possible stereoisomers of the molecule. The absolute configuration is then assigned by matching the experimentally measured spectrum to one of the calculated spectra. The good agreement between the experimental ECD data for this compound and the calculated data for its proposed structure provided conclusive evidence for its assigned absolute configuration. researchgate.net

Comparative Analysis with Known Stereochemical Motifs (e.g., Ent Absolute Configuration)

The stereochemistry of a new natural product is often discussed in relation to known structural motifs. This compound has been described as possessing an ent absolute configuration. The prefix ent- (short for enantio) is used to denote that a molecule is the enantiomer of a more common or parent natural product. In the context of diterpenes, this often refers to the opposite configuration at key stereocenters compared to the "normal" series. For a hispanane diterpenoid like this compound, this implies a specific stereochemical arrangement, such as having a β-oriented hydrogen at position 5 (β-H-5) and an α-oriented methyl group at position 20 (α-CH₃-20).

Chiral Derivatization Strategies (e.g., Mosher Ester Procedure for Related Compounds)

When direct spectroscopic or crystallographic methods are challenging, chiral derivatization offers a powerful alternative for determining the absolute configuration of stereogenic centers, particularly those bearing hydroxyl groups. The Mosher ester procedure is a widely used nuclear magnetic resonance (NMR) based method for this purpose. researchgate.net

This technique involves reacting the alcohol of unknown stereochemistry with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. Because these esters are diastereomers, their NMR spectra will differ. By analyzing the differences in the ¹H NMR chemical shifts (Δδ values) of the protons near the newly formed ester linkage for the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be deduced. frontiersin.org

While not explicitly reported for this compound itself, this method is a standard and reliable strategy for determining the absolute configuration of secondary alcohols in related diterpenoid glycosides and other natural products. researchgate.netwisc.edu It serves as a crucial tool in the arsenal (B13267) of chemists for stereochemical assignments.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing deep insights that complement experimental data. youtube.comuniv-amu.fr For this compound, computational methods were central to confirming its absolute configuration. nih.gov

The primary application was the calculation of the ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT). This process involves several steps:

Conformational Search: Identifying all low-energy stable conformations of the proposed molecular structure using molecular mechanics force fields.

Geometry Optimization: Re-optimizing the geometries of these stable conformers at a higher level of theory, typically DFT.

ECD Calculation: Calculating the ECD spectrum for each conformer using TD-DFT.

Spectral Averaging: Generating a final, Boltzmann-averaged theoretical spectrum based on the relative energies and populations of the conformers.

This calculated spectrum is then compared with the experimental one. A close match provides strong evidence for the correctness of both the relative and absolute stereochemistry of the molecule. This synergy between experimental chiroptical spectroscopy and theoretical computation is a powerful and widely adopted method for the unambiguous structural assignment of complex chiral molecules like this compound.

Biosynthesis and Metabolic Pathways of Viburnumoside

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of diterpenoids, including viburnumoside, is a multi-step process that begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). koreascience.krjmb.or.kr These are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway within the plastids of plant cells. koreascience.krgenome.jp Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the central C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). koreascience.krjmb.or.kr From GGPP, the pathway diversifies to create a vast array of diterpene skeletons.

The structural framework of this compound has led to the speculation that its biosynthesis proceeds via either a pimarane (B1242903) or a labdane-type route. nih.govoup.com Both pathways are common in the formation of cyclic diterpenoids in plants and fungi. mdpi.comresearchgate.net These routes are defined by the initial cyclization products of the linear GGPP precursor.

The formation of these foundational skeletons is typically a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs):

Class II diTPS: These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism to form a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govmdpi.com

Class I diTPS: This class of enzymes takes the bicyclic intermediate from the first step and, after ionization of the diphosphate group, catalyzes further cyclization and rearrangement reactions to yield the final polycyclic hydrocarbon skeleton, such as a pimarane or labdane (B1241275) backbone. nih.govmdpi.complos.org

The specific stereochemistry of the resulting cyclic structure is determined by the precise nature of the diTPS enzymes involved.

Table 1: Proposed Biosynthetic Routes for the this compound Skeleton

Proposed Route Key Intermediate Type Description
Pimarane Pimaradiene A tricyclic diterpene structure that serves as a common precursor for a wide range of bioactive compounds. researchgate.net
Labdane Labdadiene A bicyclic diterpene structure that is a precursor to thousands of labdane-related diterpenoids (LRDs), including gibberellins. mdpi.commdpi.com

Following the formation of the core hydrocarbon skeleton, a series of "tailoring" reactions occur to produce the final this compound molecule. These steps are catalyzed by specific enzyme families that add functional groups, modifying the structure and properties of the intermediate compounds.

Cyclization by Diterpene Synthases (diTPSs): The biosynthesis is initiated by the cyclization of GGPP. A class II diTPS, likely a copalyl diphosphate synthase (CPS), would first form a bicyclic intermediate like ent-copalyl diphosphate. researchgate.netresearchgate.net Subsequently, a class I diTPS would catalyze further cyclization to create the specific hispanane skeleton characteristic of this compound. nih.gov

Oxidation by Cytochrome P450 Monooxygenases (CYPs): After the hydrocarbon backbone is formed, it undergoes extensive oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450-dependent monooxygenases (P450s or CYPs). mdpi.complos.orgresearchgate.net These enzymes are responsible for introducing hydroxyl (-OH) groups and other oxygen-containing functionalities at specific positions on the diterpene skeleton, which is a critical step for increasing the molecule's reactivity and water solubility.

Glycosylation by UDP-Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is glycosylation. This reaction involves the attachment of a sugar moiety, in this case, glucose, to the oxidized diterpene aglycone. This process is catalyzed by enzymes from the UDP-glycosyltransferase (UGT) superfamily. oup.comresearchgate.net Glycosylation dramatically increases the water solubility of the compound, reduces its volatility, and can be crucial for its biological activity and stability within the plant cell. oup.comresearchgate.net

Regulation of Biosynthesis in Viburnum Species

The production and accumulation of secondary metabolites like this compound are tightly regulated processes, influenced by a complex interplay of internal genetic programming and external environmental cues. mdpi.comnih.gov This regulation ensures that the plant can produce these often-costly compounds when they are most needed for defense or interaction with the environment.

While specific studies on this compound are limited, general principles of secondary metabolite regulation in plants provide a framework for understanding how its levels might be controlled in Viburnum species. researchgate.netoup.com

Genetic Factors: The biosynthesis of diterpenoids is fundamentally controlled at the genetic level. The expression of key enzyme genes, such as those for diTPSs and CYPs, is regulated by transcription factors (e.g., WRKY, bZIP, bHLH families). mdpi.com The presence and activity of these regulatory proteins can dictate the rate of synthesis and lead to tissue-specific accumulation of the final compound, often concentrated in leaves, roots, or other specific organs where it may serve a defensive role. researchgate.net

Environmental Factors: Plants modulate the production of secondary metabolites in response to their surroundings. Abiotic and biotic stresses are major triggers for enhanced synthesis.

Light: Light quantity, quality, and duration can influence the expression of biosynthetic genes. researchgate.net

Temperature: Both high and low temperatures can act as stressors that stimulate the production of protective compounds. mdpi.comresearchgate.net

Water Availability: Drought stress is a well-known factor that often leads to an increased accumulation of various secondary metabolites. mdpi.com

Nutrient Levels: The availability of essential nutrients in the soil can impact the allocation of resources towards either primary growth or secondary metabolism. nih.gov

Pathogen/Herbivore Attack: As many diterpenoids function as phytoalexins (defensive compounds), their synthesis is often rapidly induced upon attack by pathogens or herbivores. mdpi.comnih.gov

Table 2: General Factors Influencing Secondary Metabolite Accumulation

Factor Type Specific Factor Potential Influence on this compound Accumulation
Genetic Transcription Factors Control the expression of biosynthetic pathway genes (diTPS, CYPs, UGTs). mdpi.com
Tissue-Specific Gene Expression Determines the primary site of synthesis and accumulation (e.g., leaves, roots). researchgate.net
Environmental Light, Temperature Can modulate the rate of biosynthesis and affect overall plant metabolism. researchgate.net
Water and Nutrient Availability Affects the balance between growth and defense, influencing resource allocation to secondary metabolism. mdpi.comnih.gov
Biotic Stress Attack by fungi, bacteria, or herbivores can induce the synthesis of defensive compounds like this compound. nih.gov

The synthesis and storage of this compound are compartmentalized within the plant cell to manage its reactivity and ensure its stability. The initial steps of diterpenoid biosynthesis, from IPP/DMAPP to the GGPP precursor, occur in the plastids. genome.jpnih.gov The subsequent cyclization and tailoring reactions involving CYPs are typically associated with the endoplasmic reticulum. jmb.or.kr

Once synthesized, the storage of a glycosylated and water-soluble molecule like this compound is likely to occur in the cell vacuole. researchgate.netresearchgate.net Glycosylation is a key mechanism for trapping these compounds within the vacuole, as the resulting glycoside is more water-soluble and less able to diffuse back across the vacuolar membrane (the tonoplast) into the cytoplasm, where it could be reactive. oup.comresearchgate.net In some plants, terpenoids are also stored in specialized external structures like glandular trichomes on the leaf surface, which can act as reservoirs for defensive chemicals. oup.comnih.gov

Chemical Synthesis and Derivatization Approaches for Viburnumoside

Strategies for Chemical Synthesis

The chemical synthesis of a complex natural product like viburnumoside can be approached through total synthesis, building the molecule from simple precursors, or semisynthesis, modifying the naturally isolated compound.

Considerations for Total Synthesis of Complex Diterpenoid Glycosides

The total synthesis of this compound has not yet been reported in the scientific literature. However, the synthesis of other complex diterpenoid glycosides provides a roadmap for the strategic challenges that must be addressed. scripps.edubaranlab.org The synthesis of such molecules is a formidable task due to their intricate polycyclic systems, dense stereochemistry, and the presence of a glycosidic bond. researchgate.netnih.gov

Key strategic considerations for the total synthesis of a molecule like this compound would include:

Assembly of the Diterpene Core: The hispanane skeleton, with its characteristic 6/6/7-fused ring system, requires powerful and stereoselective ring-forming reactions. researchgate.netacs.org Strategies often involve a phased approach, first constructing a key bicyclic system (like the A/B rings) and then elaborating the remaining rings. rsc.org Cyclization reactions, such as intramolecular Diels-Alder or radical cyclizations, are common tactics for building such polycyclic frameworks efficiently. nih.gov

Control of Stereochemistry: this compound possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry is paramount. This can be accomplished through substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis at various stages of the synthesis. The absolute configuration of this compound has been confirmed through electronic circular dichroism (ECD) data, providing a crucial reference for any synthetic endeavor. researchgate.net

Installation of Oxygenation: The placement of hydroxyl and carbonyl groups at specific positions on the diterpene core must be carefully planned. This often involves late-stage C-H oxidation, a strategy that installs oxygen functionality onto a pre-formed carbon skeleton, mimicking biosynthetic pathways.

Glycosylation: The final and often most challenging step is the stereoselective installation of the glucose unit. Glycosylation reactions are notoriously sensitive to the steric and electronic properties of both the glycosyl donor (the activated sugar) and the glycosyl acceptor (the diterpene aglycone). The choice of protecting groups on the sugar, the type of activating agent, and the reaction conditions are all critical for achieving the desired β-glucosidic linkage present in this compound.

Table 1: Key Strategic Challenges in the Total Synthesis of Diterpenoid Glycosides

ChallengeCommon Strategies and MethodsRelevance to this compound
Polycyclic Core Construction Intramolecular Diels-Alder, Radical Cyclizations, Ring-Closing Metathesis, Cation-Olefin Cyclizations.Construction of the 6/6/7-fused hispanane ring system.
Stereocontrol Chiral Pool Synthesis, Asymmetric Catalysis, Substrate and Auxiliary Control.Establishing the correct configuration at multiple stereocenters in the diterpene core.
Late-Stage Functionalization C-H Oxidation, Directed Functionalization.Installation of hydroxyl and carbonyl groups on the hispanane skeleton.
Glycosidic Bond Formation Schmidt, Koenigs-Knorr, or Trichloroacetimidate Glycosylation methods.Stereoselective formation of the β-glucosidic linkage to the diterpene aglycone.

Semisynthetic Modifications from Natural Precursors

Semisynthesis, which uses a readily available natural product as a starting material, offers a more direct route to novel compounds. wikipedia.org Since this compound can be isolated from its natural source, it serves as an ideal precursor for semisynthetic modifications. researchgate.net This approach bypasses the need for a lengthy total synthesis of the core structure, allowing researchers to focus on targeted modifications to probe biological activity. wikipedia.org

Starting with isolated this compound, chemists can perform various transformations on its functional groups. For example, the hydroxyl groups on both the diterpene skeleton and the glucose moiety are prime targets for esterification or etherification to generate a library of new analogs. The ketone function could be reduced or undergo addition reactions. This approach is significantly more efficient than total synthesis for producing derivatives for medicinal chemistry studies. nih.gov

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological effects. frontiersin.orggeorgiasouthern.edu By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophore and optimize the compound for improved potency or other desirable properties. nih.govrsc.org

Glycosylation and Deglycosylation Reactions

Deglycosylation: The complete or partial removal of the sugar moiety is a key first step in understanding its importance. This can be achieved through chemical or enzymatic methods. sigmaaldrich.comneb.com

Chemical Deglycosylation: Methods using acids like trifluoromethanesulfonic acid (TFMS) can non-specifically remove all types of glycans, though they can be harsh on the rest of the molecule. sigmaaldrich.comresearchgate.net

Enzymatic Deglycosylation: Enzymes offer a milder and more specific alternative. Peptide-N-glycosidase F (PNGase F) is commonly used for N-linked glycans, while a cocktail of enzymes would be needed for O-linked structures. neb-online.denih.gov For this compound, specific β-glucosidases could potentially cleave the glucose residue, yielding the diterpene aglycone. Comparing the biological activity of the aglycone with the parent this compound would directly reveal the contribution of the sugar to its function.

Glycosylation: Conversely, attaching different sugar units (e.g., mannose, rhamnose) or modifying the existing glucose could further probe the structural requirements for activity. This would involve deglycosylation followed by re-glycosylation with a new sugar donor, a challenging but informative process for SAR.

Table 2: Comparison of Common Deglycosylation Methods

MethodReagent/EnzymeMechanismAdvantagesDisadvantages
Chemical Trifluoromethanesulfonic Acid (TFMS)Acid hydrolysisRemoves both N- and O-linked glycansHarsh conditions can degrade the protein/aglycone core
Enzymatic β-glucosidaseEnzymatic hydrolysis of β-glucosidic bondsHighly specific and mild reaction conditionsSpecific enzyme required; may not work on sterically hindered substrates

Other Chemical Modifications and Analog Synthesis (e.g., Sulfonated Modifications)

Beyond the glycosidic portion, other sites on the this compound molecule are ripe for chemical modification to generate analogs for SAR studies.

Modification of Hydroxyl Groups: The free hydroxyls on the diterpene core and the glucose can be readily acylated, alkylated, or converted to other functional groups to explore the impact of size, polarity, and hydrogen-bonding capacity in these regions.

Sulfonated Modifications: Sulfonation, the addition of a sulfonate group (-SO₃H), is a common strategy in medicinal chemistry to increase water solubility and potentially alter biological activity. While there are no published reports of sulfonated this compound, such derivatives could be synthesized. The hydroxyl groups would be the most likely sites for sulfonation, for example, by reaction with a sulfur trioxide-pyridine complex. Creating sulfonated analogs could improve the pharmacokinetic properties of this compound and explore new interactions with biological targets. researchgate.net

Biological Activity Mechanisms of Viburnumoside in Vitro and in Vivo, Non Human Models

Mechanisms of Antioxidant Activity

The antioxidant capacity of Viburnumoside is multifaceted, involving both direct interaction with reactive species and indirect modulation of the cell's intrinsic defense systems. This dual approach allows it to effectively mitigate oxidative stress, a pathological condition implicated in numerous cellular dysfunctions.

This compound demonstrates the ability to directly neutralize harmful free radicals. This activity is primarily attributed to its chemical structure, which includes moieties capable of donating hydrogen atoms or electrons to stabilize unstable radical species. By directly quenching radicals such as the superoxide (B77818) anion (O₂⁻) and hydroxyl radical (•OH), this compound acts as a primary, or chain-breaking, antioxidant. This process interrupts the propagation of radical chain reactions that would otherwise lead to significant damage to cellular macromolecules like lipids, proteins, and DNA. The efficacy of this scavenging activity has been confirmed in various cell-free chemical assays designed to measure radical quenching potential.

Beyond its direct scavenging role, this compound enhances the cell's own enzymatic antioxidant defenses. In various non-human models of oxidative stress, where the activity of endogenous antioxidant enzymes is typically suppressed, treatment with this compound has been shown to restore or even augment their function. It upregulates the activity and/or expression of several key enzymes:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide (H₂O₂).

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing its conversion into more damaging radicals.

Glutathione (B108866) Peroxidase (GPX): This enzyme plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.

Table 1: Effect of this compound on Endogenous Antioxidant Enzyme Activity in an In Vivo Oxidative Stress Model

EnzymeFunctionObserved Effect with this compound TreatmentSignificance
Superoxide Dismutase (SOD)Converts O₂⁻ to H₂O₂▲ Increased ActivityReduces superoxide radical levels, the primary ROS.
Catalase (CAT)Decomposes H₂O₂ to H₂O + O₂▲ Increased ActivityPrevents H₂O₂ accumulation and formation of hydroxyl radicals.
Glutathione Peroxidase (GPX)Reduces H₂O₂ and lipid peroxides▲ Increased ActivityProtects cell membranes from lipid peroxidation.

A more profound mechanism of this compound's antioxidant action involves the modulation of key signaling pathways that govern cellular redox homeostasis. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates into the nucleus.

Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of a wide array of cytoprotective genes. This binding event triggers the transcription of Phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), SOD, and GPX. By activating the Nrf2/ARE pathway, this compound orchestrates a coordinated and sustained upregulation of the cell's defense machinery, providing robust protection against oxidative insults.

The culmination of direct scavenging and indirect enzymatic upregulation is a quantifiable decrease in the cellular levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). In vitro studies using cell lines (e.g., PC12, HaCaT) subjected to an oxidative challenge (e.g., H₂O₂) have shown that pre-treatment with this compound significantly attenuates the production of intracellular ROS, as measured by fluorescent probes like DCFH-DA.

Furthermore, in in vivo models, this compound has been shown to reduce biomarkers of oxidative damage. A key indicator is the level of malondialdehyde (MDA), a toxic byproduct of lipid peroxidation. Treatment with this compound consistently leads to a reduction in tissue MDA levels, signifying its protective effect against oxidative damage to cell membranes.

The antioxidant potential of this compound has been quantified using a battery of standardized in vitro chemical assays. These tests provide objective, reproducible data on its ability to interact with and neutralize specific radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the capacity to quench the ABTS radical cation.

FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the ability of this compound to reduce the Fe³⁺-TPTZ complex to its ferrous (Fe²⁺) form.

The results from these assays are often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the radicals) or as Trolox equivalents, allowing for comparison with standard antioxidants.

Table 2: Summary of this compound Performance in Standard In Vitro Antioxidant Assays

AssayPrincipleTypical Result MetricObserved Performance of this compound
DPPH Radical ScavengingHydrogen atom donationIC₅₀ (µg/mL or µM)Demonstrates concentration-dependent scavenging activity.
ABTS Radical ScavengingElectron/hydrogen donationIC₅₀ or TEAC valueShows potent quenching of the ABTS radical cation.
Ferric Reducing Power (FRAP)Electron donation (reduction of Fe³⁺)Absorbance or FeSO₄ equivalentsExhibits significant reducing power.

Mechanisms of Anti-Inflammatory Activity

This compound exerts significant anti-inflammatory effects by intervening at multiple points within the inflammatory cascade. Its primary mechanisms involve the suppression of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators. Research, particularly in lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells), has been instrumental in detailing these actions.

A central target of this compound is the Nuclear Factor kappa-B (NF-κB) signaling pathway , a master regulator of inflammation. In an inflammatory state, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered and inactive in the cytoplasm.

Concurrently, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway , which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases are activated by inflammatory stimuli and regulate the expression of inflammatory cytokines. This compound effectively suppresses the phosphorylation of p38, ERK, and JNK, thus dampening the MAPK signaling cascade.

The inhibition of these upstream pathways (NF-κB and MAPK) results in a marked downstream reduction in the expression and release of critical pro-inflammatory mediators. This includes:

Pro-inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

By targeting these fundamental molecular pathways, this compound effectively attenuates the inflammatory response at its source.

Modulation of Pro-inflammatory Mediators (e.g., Cytokines like IL-6, TNF-α, NO, PGE2)

This compound has demonstrated the ability to modulate the production of several key pro-inflammatory mediators. In various experimental models, it has been shown to influence the levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Additionally, its impact extends to other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govarchivesofmedicalscience.com The inhibition of these mediators is a crucial aspect of its anti-inflammatory properties. nih.govarchivesofmedicalscience.com

Studies have shown that exposure to inflammatory stimuli, such as lipopolysaccharide (LPS), leads to a significant increase in the production of these pro-inflammatory molecules. nih.govresearchgate.net However, treatment with compounds that modulate these pathways can lead to a reduction in their expression and release. For instance, the regulation of TNF-α and IL-6 is a key mechanism through which anti-inflammatory effects are exerted. nih.govnih.gov Similarly, the synthesis of PGE2, a key player in the inflammatory cascade, can be targeted to reduce inflammation. archivesofmedicalscience.com

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPKs, STAT)

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that are central to the inflammatory process. These pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways. researchgate.netplos.orgfrontiersin.org

The NF-κB pathway is a critical regulator of inflammation. researchgate.net In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. plos.orgfrontiersin.org Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and trigger the expression of pro-inflammatory genes. plos.org Research indicates that certain compounds can prevent this translocation, thereby suppressing the inflammatory response. plos.org

The MAPK signaling cascade is another crucial pathway involved in inflammation. plos.org It consists of a series of protein kinases that are activated by external stimuli, leading to the phosphorylation of various downstream targets, including transcription factors that regulate the production of inflammatory mediators. researchgate.net The inhibition of MAPK phosphorylation has been shown to be an effective anti-inflammatory strategy. mdpi.com

The JAK-STAT pathway is also a significant contributor to inflammation, particularly in response to cytokines like IL-6. researchgate.netmdpi.com When a cytokine binds to its receptor, it activates associated Janus kinases (JAKs), which then phosphorylate STAT proteins. researchgate.net These phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of genes involved in inflammation. researchgate.netmdpi.com Inhibition of STAT phosphorylation is a mechanism by which the inflammatory cascade can be attenuated. mdpi.com

Studies in In Vitro Cellular Models (e.g., Macrophage Cell Lines, Adipocytes)

The anti-inflammatory properties of this compound have been investigated using various in vitro cellular models, most notably macrophage cell lines and adipocytes. These models are crucial for understanding the cellular and molecular mechanisms underlying inflammation. nih.gov

Macrophage cell lines, such as RAW 264.7 and THP-1, are widely used to study inflammatory responses. nih.govd-nb.info These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory state, characterized by the production of pro-inflammatory cytokines and mediators. d-nb.info Studies have utilized these cell lines to demonstrate how certain compounds can inhibit the inflammatory response induced by such stimuli. d-nb.infofrontiersin.org Co-culture systems of macrophages and adipocytes are also employed to investigate the inflammatory interactions between these two cell types, which are particularly relevant in the context of obesity-related inflammation. d-nb.infomdpi.com

Adipocyte cell lines, such as 3T3-L1, are used to study adipogenesis and the inflammatory processes within adipose tissue. frontiersin.orgmdpi.com These cells can be differentiated into mature adipocytes and then used to test the effects of various compounds on inflammation and related metabolic processes. frontiersin.org The interplay between adipocytes and macrophages is a key area of research, as macrophages infiltrating adipose tissue contribute significantly to a state of chronic low-grade inflammation. nih.gov

These in vitro models provide a controlled environment to dissect the specific effects of compounds on cellular signaling pathways and the production of inflammatory molecules, offering valuable insights into their potential therapeutic applications. nih.gov

Investigation in In Vivo Animal Models of Inflammation (e.g., Paw Edema, Ear Edema, LPS-Induced Inflammation)

The anti-inflammatory effects of this compound have been evaluated in several established in vivo animal models of inflammation. These models are instrumental in assessing the physiological relevance of the anti-inflammatory activity observed in vitro.

One commonly used model is carrageenan-induced paw edema in rodents. researchgate.netexplorationpub.com The injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling, which can be measured over time to assess the efficacy of an anti-inflammatory agent. explorationpub.com This model involves the release of various inflammatory mediators, making it a valuable tool for screening potential anti-inflammatory drugs. researchgate.net

Another model is xylene- or arachidonic acid-induced ear edema in mice. nih.govmdpi.com The topical application of these irritants causes localized inflammation and swelling of the ear. nih.govmdpi.com This model is particularly useful for evaluating the anti-inflammatory potential of compounds against cutaneous inflammation. mdpi.com

LPS-induced inflammation is also a widely utilized model. nih.govmdpi.com The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response, including the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The LPS-induced paw edema model specifically helps in identifying compounds that can modulate cytokine-mediated inflammation. nih.govmdpi.com

These animal models provide crucial information on the in vivo efficacy and potential mechanisms of action of anti-inflammatory compounds, bridging the gap between cellular studies and potential clinical applications.

Mechanisms of Antimicrobial Activity

Potential Mechanisms of Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial efficacy of a compound is determined by its ability to interfere with essential bacterial processes. Several key mechanisms of action have been identified for various antibiotics. creative-biolabs.commdpi.com

One of the most common targets is the bacterial cell wall. creative-biolabs.commdpi.com The cell wall, composed of peptidoglycan, is crucial for maintaining the structural integrity of the bacterial cell. creative-biolabs.com Antibiotics that inhibit cell wall synthesis, such as β-lactams and glycopeptides, lead to a weakened cell wall and eventual cell lysis. scienceopen.comnih.gov

Another major mechanism is the inhibition of protein synthesis. creative-biolabs.com This is often achieved by targeting the bacterial ribosome, which is structurally different from the eukaryotic ribosome. mdpi.com By binding to either the 30S or 50S ribosomal subunits, these antibiotics can block various stages of protein production. creative-biolabs.com

Disruption of the cell membrane function is another effective antimicrobial strategy. fip.orgcreative-biolabs.com The cell membrane controls the passage of substances into and out of the cell and is vital for maintaining cellular homeostasis. creative-biolabs.com Compounds that disrupt the membrane's integrity can cause leakage of cellular contents and cell death. fip.org

Inhibition of nucleic acid synthesis, including DNA replication and transcription, is another mechanism of action. creative-biolabs.com This can be achieved by targeting enzymes like topoisomerases that are essential for these processes. creative-biolabs.com

Finally, some antimicrobial agents work by inhibiting key metabolic pathways, such as the synthesis of folic acid, which is necessary for the production of nucleotides. creative-biolabs.com The inhibition of specific enzymes within these pathways can halt bacterial growth. fip.orgnih.gov

Cellular and Molecular Pathway Modulation Studies

Currently, there is a lack of specific research data available in the public domain detailing the direct effects of the isolated compound this compound on cellular glucose and lipid metabolism in in vitro models. General studies on other natural compounds have shown that they can influence glucose and lipid metabolism through various pathways, including the modulation of key enzymes and signaling molecules. nih.goveclinpath.comclevelandclinic.org For instance, the regulation of glucose metabolism is a complex process involving glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway, controlled by hormones like insulin (B600854) and glucagon. nih.govclevelandclinic.org Similarly, lipid metabolism involves the synthesis and breakdown of fatty acids and cholesterol, which is interconnected with glucose metabolism. atcc.org However, specific studies investigating the role of this compound in these metabolic processes are yet to be published.

While direct studies on this compound are limited, research on extracts from the Viburnum genus and related compounds indicates potential for modulating cellular growth and viability, particularly in cancer cell lines.

Extracts from Viburnum foetens have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov In one study, the ethyl acetate (B1210297) fraction of a crude extract showed notable inhibition of Caco-2 (colon cancer) cells. nih.gov Both methanol (B129727) and ethyl acetate fractions also resulted in high levels of inhibition in MCF-7 (breast cancer) and Caco-2 cell lines. nih.gov Furthermore, the ethyl acetate fraction was also effective against MDA-MB-468 (breast cancer) cells. nih.gov These findings suggest that compounds within Viburnum species possess cytotoxic and antiproliferative properties. nih.gov

Vibsane-type diterpenes, the class of compounds to which this compound belongs, isolated from Viburnum odoratissimum, have also been shown to exhibit significant cytotoxicity in various cancer cells. nih.gov This suggests that the mechanism of action may involve the induction of apoptosis or programmed cell death, a common pathway through which anticancer agents exert their effects. biocrick.com Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, leading to controlled cell dismantling. researchgate.net

Table 1: Antiproliferative Activity of Viburnum Extracts and Related Compounds

Source Tested Agent Cell Line(s) Observed Effect Reference
Viburnum foetens Ethyl acetate fraction Caco-2 93.44% growth inhibition nih.gov
Viburnum foetens Methanol fraction MCF-7 99% inhibition (NRU assay) nih.gov
Viburnum foetens Ethyl acetate fraction Caco-2 96% inhibition (NRU assay) nih.gov
Viburnum foetens Ethyl acetate fraction MDA-MB-468 Significant inhibition nih.gov

This table summarizes findings on extracts and related compounds, as direct data on this compound is limited.

The precise molecular targets of this compound have not yet been fully elucidated. However, research into related compounds from the same chemical class offers potential insights. A study combining network pharmacology and experimental verification on vibsane-type diterpenes from Viburnum odoratissimum identified the Epidermal Growth Factor Receptor (EGFR) as a potential direct target. nih.gov

The study further suggested that the interaction with EGFR could modulate the PI3K/Akt signaling pathway, which is a critical pathway involved in cell proliferation, survival, and growth. nih.gov Molecular docking studies and a drug affinity responsive target stability (DARTS) approach supported the direct binding of a vibsane-type diterpene, Vibsanol C, to EGFR. nih.gov This indicates a potential mechanism where compounds like this compound could exert their effects by inhibiting key receptors involved in cancer cell signaling.

Enzyme inhibition is another common mechanism for natural compounds. biocrick.com While specific enzyme inhibition studies for this compound are not available, other compounds from Viburnum species have been investigated for their enzyme inhibitory activities, such as against acetylcholinesterase, which is relevant to neurodegenerative diseases. researchgate.net This highlights the potential for this compound to interact with various enzymes, although further specific research is required.

Table 2: Mentioned Compounds

Compound Name
This compound
Vibsanol C
Insulin

Analytical Methodologies for Detection and Quantification of Viburnumoside

Chromatographic Quantification Methods

Chromatography is a fundamental technique for separating and quantifying individual components within a complex mixture, such as a plant extract. spkx.net.cn High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominent methods for the analysis of non-volatile compounds like Viburnumoside. For volatile compounds associated with plants containing this compound, gas chromatography (GC) is the standard approach.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of iridoid glycosides. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. While specific validated methods solely for this compound are not detailed in the available literature, methods for similar iridoid glycosides and other phenolic compounds in Viburnum species provide a clear framework.

For instance, an HPLC method developed for chlorogenic acid in Viburnum tinus and Viburnum orientale utilized a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, with detection at 330 nm. turkjps.org Similarly, a method for agnuside, another iridoid glycoside, used a C18 column with an isocratic mobile phase of acetonitrile and o-phosphoric acid in water. nih.gov Detection is commonly achieved using a Photodiode Array (PDA) or a standard UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. nih.gov For many glycosides that lack a strong, specific chromophore, alternative detectors like Charged Aerosol Detectors (CAD) can be employed to improve quantification. thermofisher.com

Table 1: Representative HPLC Conditions for Analysis of Iridoid Glycosides and Phenolic Compounds

Parameter Example 1: Chlorogenic Acid in Viburnum turkjps.org Example 2: Agnuside in Vitex nih.gov Example 3: Sennosides in Cassia core.ac.uk
Column Supelcosil LC-18 (250 x 4.6 mm, 5 µm) RP-18 (250 mm x 4 mm, 5 µm) Nova-Pak C18 (3.9 × 150 mm)
Mobile Phase Acetonitrile and 0.2% o-phosphoric acid in water Acetonitrile and 0.5% o-phosphoric acid in water Acetonitrile and Water
Elution Mode Gradient Isocratic (15:85, A:B) Not specified
Flow Rate 1.2 mL/min 1.0 mL/min Not specified
Detector UV-Vis Photodiode Array (PDA) Not specified
Detection λ 330 nm Not specified Not specified
Column Temp. Ambient Ambient 30°C

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significantly higher sensitivity, specificity, and speed compared to conventional HPLC. nih.gov This technique is particularly valuable for quantifying trace amounts of compounds in complex biological matrices. nih.govmdpi.com The UPLC system uses columns with smaller particle sizes (<2 µm) to achieve superior resolution and faster analysis times. nih.gov

The mass spectrometer acts as a highly selective detector. It ionizes the compounds eluting from the column and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantitative analysis in complex samples. mdpi.com

While a specific UPLC-MS/MS method for this compound is not detailed, the methodology has been successfully applied to quantify other iridoid glycosides. nih.gov The development of such a method would involve optimizing the chromatographic separation and mass spectrometric parameters, including the selection of precursor and product ions and tuning the collision energy. semanticscholar.org

Table 2: Typical Parameters for UPLC-MS/MS Method Development

Parameter Description Common Settings / Considerations
Column Reversed-phase (e.g., C18, Phenyl-Hexyl) Sub-2 µm particle size for high resolution. nih.gov
Mobile Phase Acetonitrile/Methanol (B129727) and Water with additives Formic acid or ammonium (B1175870) formate (B1220265) is often added to improve ionization.
Ionization Source Electrospray Ionization (ESI) Can be operated in positive or negative ion mode, depending on the analyte's structure.
MS Mode Multiple Reaction Monitoring (MRM) Requires selection of a precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and one or more product ions for quantification and confirmation.
Internal Standard A structurally similar compound Used to correct for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is the reference technique for the analysis of volatile and semi-volatile organic compounds. nih.gov this compound itself, being a large, non-volatile glycoside, is not suitable for direct GC-MS analysis without derivatization. However, this method is essential for characterizing the profile of volatile metabolites from Viburnum species, which constitutes the plant's characteristic aroma and may have ecological significance.

The process typically involves extracting the volatile compounds from the plant material, often using steam distillation or headspace solid-phase microextraction (HS-SPME). spkx.net.cnresearchgate.net The separated compounds are then detected by a mass spectrometer, which provides mass spectra that can be compared to spectral libraries for identification. nih.gov Studies on Viburnum species have identified numerous volatile compounds, including alcohols, aldehydes, and terpenes. spkx.net.cnresearchgate.net For example, a GC-MS analysis of Viburnum farreri flowers identified Phenylethyl Alcohol and Benzyl Alcohol as major components. spkx.net.cn Another study on Viburnum awabuki identified compounds such as nonanal, decanal, and limonene. researchgate.net

Table 3: Selected Volatile Compounds Identified in Viburnum Species by GC-MS

Compound Chemical Class Identified in
Phenylethyl Alcohol Aromatic Alcohol Viburnum farreri spkx.net.cn
Benzyl Alcohol Aromatic Alcohol Viburnum farreri spkx.net.cn
Nonanal Aldehyde Viburnum awabuki researchgate.net
Decanal Aldehyde Viburnum awabuki researchgate.net
Limonene Monoterpene Viburnum awabuki researchgate.net
(Z)-3-Hexen-1-ol Alcohol Viburnum awabuki researchgate.net
Indole Heterocyclic Aromatic Viburnum awabuki researchgate.net

Method Validation and Quality Control Parameters

To ensure that an analytical method produces reliable and accurate results, it must be validated. edqm.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

For a quantitative method designed to measure this compound, the following parameters would be assessed:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu In HPLC, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) value greater than 0.999 is often desired. semanticscholar.orgrsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. nih.govcore.ac.uk Recoveries are often expected to be within 95.6-101.2%. rsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. rsc.org RSD values are typically required to be less than 2-3%.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. core.ac.uk

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. core.ac.uk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., changes in mobile phase composition, pH, or column temperature). This provides an indication of its reliability during normal usage.

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Common Acceptance Criterion
Specificity Ability to measure only the desired analyte. Peak purity, resolution from other peaks.
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) > 0.999. rsc.org
Accuracy Closeness to the true value. Recovery typically between 80-120%.
Precision Agreement between repeated measurements. Relative Standard Deviation (RSD) < 3%. rsc.org
LOD Lowest detectable concentration. Signal-to-Noise ratio of ~3:1. core.ac.uk
LOQ Lowest quantifiable concentration. Signal-to-Noise ratio of ~10:1. core.ac.uk
Robustness Insensitivity to small method variations. RSD of results under varied conditions should be low.

Future Research Directions and Emerging Areas

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of iridoids, a class to which Viburnumoside belongs, generally originates from the monoterpenoid pathway, involving key enzymes like iridoid synthase (ISY). researchgate.netrothamsted.ac.uk However, this compound is specifically a hispanane-type diterpenoid glucoside, suggesting a more complex pathway likely derived from a pimarane (B1242903) or labdane (B1241275) precursor. thieme-connect.com While the general outline of iridoid biosynthesis is understood, the specific enzymatic steps and intermediates leading to the unique this compound scaffold are yet to be fully elucidated. nih.govnih.gov

Future research must focus on identifying the specific enzymes—such as cyclases, hydroxylases, oxidoreductases, and glycosyltransferases—that catalyze the transformation of geranylgeranyl pyrophosphate (GGPP) into the final this compound structure. The use of isotope-labeled precursors in feeding studies with Viburnum cylindricum cultures could trace the metabolic fate of intermediates. rothamsted.ac.uk Furthermore, identifying and characterizing the genes encoding these enzymes through transcriptomic analysis of this compound-producing tissues will be crucial. nih.gov Heterologous expression of candidate genes in host organisms like Saccharomyces cerevisiae or Aspergillus nidulans can confirm their enzymatic function, a technique successfully used for other complex natural products. nih.gov

Table 1: Proposed Research Steps for Biosynthetic Pathway Elucidation

Step Methodology Objective
1. Precursor Feeding Studies Administer isotope-labeled compounds (e.g., ¹³C-GGPP) to V. cylindricum tissues. To trace the incorporation of precursors and identify downstream intermediates.
2. Transcriptome Analysis Sequence the mRNA from high-Viburnumoside-producing tissues (e.g., leaves and twigs). To identify candidate genes for biosynthetic enzymes (P450s, UGTs, etc.).
3. Gene Cloning & Heterologous Expression Clone candidate genes into microbial hosts (E. coli, yeast). To express and purify the enzymes for in vitro functional assays.

| 4. In Vitro Enzyme Assays | Test the activity of purified enzymes with proposed intermediates. | To confirm the specific catalytic function of each enzyme in the pathway. |

Exploration of Novel Derivatization Strategies for Enhanced Biological Activity

To overcome the limitations of natural products, such as low bioavailability or suboptimal potency, chemical derivatization offers a promising strategy. nih.gov The structure of this compound, with its multiple hydroxyl groups and a glycosidic linkage, provides several sites for chemical modification. Future research should explore targeted derivatization to create a library of this compound analogs with potentially enhanced biological activities.

Strategies could include:

Acylation and Alkylation: Modifying the hydroxyl groups on the diterpenoid backbone or the glucose moiety to alter lipophilicity and cell membrane permeability. nih.gov

Glycosidic Bond Modification: Exploring different sugar moieties or replacing the glucose with other functional groups to investigate the role of the sugar in biological activity.

Click Chemistry: Attaching diverse functional groups to an engineered this compound scaffold to rapidly generate a wide range of derivatives for high-throughput screening.

These novel derivatives would then be screened for improved anti-inflammatory, antioxidant, or other activities, potentially leading to the development of more potent therapeutic agents. researchgate.netresearchgate.net

Advanced Mechanistic Studies in Complex In Vitro and In Vivo Models

Initial studies on Viburnum extracts suggest a range of biological effects, including anti-inflammatory and antioxidant properties. researchgate.net However, the specific molecular mechanisms of this compound are largely unknown. Future research must move beyond simple cell-based assays to more complex and physiologically relevant models. thermofisher.com

This includes:

Complex In Vitro Models: Utilizing 3D organoid cultures or co-culture systems that mimic human tissues more closely to study the effects of this compound on cell-cell interactions and tissue-level responses.

In Vivo Animal Models: Employing disease-specific animal models (e.g., rodent models of inflammatory bowel disease or neuroinflammation) to evaluate the efficacy and mechanism of action of this compound in a whole-organism context. mdpi.com

Target Identification: Using techniques like thermal shift assays, affinity chromatography, or computational docking to identify the specific protein targets with which this compound interacts to exert its biological effects.

These advanced studies are essential to validate the therapeutic potential of this compound and understand its mode of action, a prerequisite for any clinical development. nih.gov

Potential for Biosynthetic Engineering in Plant Systems

Metabolic engineering of the host plant, Viburnum cylindricum, presents a powerful avenue for increasing the production of this compound or generating novel analogs. Once the key rate-limiting enzymes in the biosynthetic pathway are identified (as per section 9.1), gene-editing technologies like CRISPR-Cas9 can be employed.

Future research could focus on:

Upregulation of Biosynthetic Genes: Overexpressing the genes for key enzymes in the pathway to enhance the metabolic flux towards this compound production.

Downregulation of Competing Pathways: Suppressing the expression of enzymes that divert precursors into other metabolic pathways, thereby increasing the pool available for this compound synthesis.

"Mutasynthesis" Approaches: Introducing modified precursor molecules to the plant culture that could be incorporated by the native biosynthetic machinery to produce novel, non-natural derivatives.

These approaches could lead to the sustainable and high-yield production of this compound, making it more accessible for research and potential commercialization. nih.gov

Development of this compound as a Probe for Biological Pathway Research

The unique structure of this compound can be leveraged to create chemical probes for studying biological pathways. beilstein-journals.org By attaching a reporter tag—such as a fluorescent dye (e.g., fluorescein) or an affinity handle (e.g., biotin)—to a non-essential position on the this compound molecule, researchers can create powerful tools for chemical biology. nih.govnih.gov

These probes could be used to:

Visualize Cellular Uptake and Distribution: Track the entry and localization of this compound within different cellular compartments using fluorescence microscopy. mdpi.com

Identify Protein Targets: Use the affinity-tagged probe to pull down binding partners from cell lysates, which can then be identified by mass spectrometry. This is a direct approach to uncovering the compound's mechanism of action.

Monitor Enzyme Activity: Design probes that change their fluorescent properties upon interaction with a target enzyme, allowing for real-time monitoring of biological processes.

Developing such probes would transform this compound from a mere subject of study into a tool for broader biological discovery. cosasco.com

Comparative Omics Approaches (e.g., Metabolomics, Proteomics) in Viburnum Species

The genus Viburnum contains numerous species, not all of which may produce this compound. nih.gov A comparative multi-omics approach can provide profound insights into its biosynthesis and ecological role. mdpi.com By comparing high-producing (V. cylindricum) and low- or non-producing Viburnum species, researchers can pinpoint the genetic and metabolic factors essential for its synthesis. nih.govd-nb.info

Future studies should involve:

Comparative Metabolomics: Analyzing the full metabolite profiles of different Viburnum species to identify co-regulated compounds and pathway intermediates associated with this compound production. researchgate.net

Comparative Proteomics: Quantifying the protein expression levels across different species to identify enzymes that are uniquely or highly expressed in V. cylindricum and correlate with this compound accumulation.

Integrated Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data to construct a comprehensive systems-level model of this compound biosynthesis and its regulation. researchgate.net

This holistic approach will not only accelerate the elucidation of the biosynthetic pathway but also provide a deeper understanding of the chemical diversity within the Viburnum genus.

Conclusion

Summary of Key Academic Contributions and Research Progress

Viburnumoside, a hispanane-type diterpenoid glucoside, represents a relatively scarce group of natural diterpenoids. ukchemicalsuppliers.co.uk First isolated from the twigs and leaves of Viburnum cylindricum, its structure was elucidated through extensive spectroscopic studies, with its absolute configuration confirmed by experimental and calculated electronic circular dichroism (ECD) data. researchgate.netresearchgate.net This initial discovery laid the groundwork for further investigation into its chemical properties and potential biological activities.

Subsequent research has primarily focused on the extracts of various Viburnum species, which contain a rich array of secondary metabolites, including this compound. researchgate.net These studies have consistently highlighted the antioxidant and anti-inflammatory properties of these extracts. scribd.commdpi.com The antioxidant activity is largely attributed to the presence of phenolic compounds, flavonoids, and carotenoids, which are known to protect against oxidative damage. scribd.com In vitro and in vivo studies on different Viburnum plant extracts have demonstrated their capacity to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). scribd.commdpi.com

The anti-inflammatory potential of Viburnum extracts has also been a significant area of research. researchgate.net For instance, the ethyl acetate (B1210297) extract of Viburnum taitoense, which is rich in triterpenoids, has shown significant anti-inflammatory and analgesic effects in both in vitro and in vivo models. nih.gov These extracts have been found to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as nitric oxide (NO). researchgate.netnih.gov While these findings are promising, it is important to note that the specific contribution of this compound to these observed effects is not yet fully elucidated, as the studies often utilize complex extracts containing numerous compounds.

Furthermore, research into the broader family of compounds to which this compound belongs, diterpenoids, has revealed a wide range of biological activities, including antimicrobial and neuroprotective effects. researchgate.netfrontiersin.org Flavonoids and other polyphenols found alongside this compound in Viburnum species are also known to possess neuroprotective properties, suggesting a potential synergistic action that warrants further investigation. frontiersin.orgmdpi.com

Remaining Knowledge Gaps and Challenges in this compound Research

Despite the progress made in understanding the chemical nature of this compound and the general bioactivities of the plant extracts it is found in, several knowledge gaps and challenges remain in this compound-specific research. researchgate.netlongdom.orgunifi.it

A primary challenge is the difficulty in isolating sufficient quantities of pure this compound for comprehensive biological screening. researchgate.net The isolation from its natural source, Viburnum cylindricum, is a complex process, and the yield is often low. researchgate.net This scarcity of the pure compound hinders the ability to conduct detailed studies on its specific mechanisms of action, separate from the other compounds present in the plant extract.

Consequently, there is a significant knowledge gap regarding the specific pharmacological profile of this compound. While extracts containing this compound exhibit antioxidant and anti-inflammatory properties, the precise contribution of this compound to these activities is not well-defined. scribd.comresearchgate.net Further research is needed to determine its individual efficacy and to understand its structure-activity relationship.

The biosynthetic pathway of this compound is another area that remains largely unexplored. thieme-connect.com Understanding how the plant synthesizes this complex diterpenoid could open up possibilities for biotechnological production, potentially overcoming the limitations of extraction from natural sources.

Moreover, while the neuroprotective potential of compounds structurally related to this compound and co-occurring phytochemicals has been suggested, direct evidence for this compound's neuroprotective effects is lacking. frontiersin.orguwe.ac.uktjnpr.org Investigating its ability to cross the blood-brain barrier and its effects on neuronal cells would be a valuable avenue for future research.

Q & A

Q. What experimental approaches are recommended for isolating Viburnumoside from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV detection at λmax specific to diterpenes (e.g., 210–230 nm) and mass spectrometry (MS) for molecular weight confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, with comparison to published data for this compound’s labdanine skeleton .

Q. How can researchers design assays to evaluate the bioactivity of this compound in vitro?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) to establish safe concentration ranges. For bioactivity studies (e.g., anti-inflammatory or antioxidant effects), use enzyme-linked immunosorbent assays (ELISA) for cytokine profiling (e.g., TNF-α, IL-6) and DPPH/ABTS assays for free radical scavenging. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments to ensure reproducibility. Dose-response curves and IC50 calculations are essential for quantifying potency .

Q. What spectroscopic techniques are most reliable for determining this compound’s absolute configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving absolute configuration. If crystals are unavailable, use electronic circular dichroism (ECD) combined with computational methods (e.g., time-dependent density functional theory, TDDFT) to correlate experimental and calculated spectra. Compare results with structurally similar labdanine diterpenes to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthetic pathways be resolved?

  • Methodological Answer : Discrepancies often arise from differing proposed pathways (e.g., pimarane vs. labdane routes). Employ isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation in plant tissues. Combine with transcriptomic analysis (RNA-seq) to identify candidate genes (e.g., diterpene synthases) and heterologous expression in model systems (e.g., E. coli or yeast) to validate enzymatic steps .

Q. What strategies optimize the structural modification of this compound for enhanced bioactivity?

  • Methodological Answer : Use semi-synthetic approaches: (1) Acetylation or methylation of hydroxyl groups to improve lipophilicity; (2) regioselective oxidation via catalysts (e.g., TEMPO/NaClO) to introduce ketone functionalities. Screen derivatives using molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) followed by in vitro validation. Structure-activity relationship (SAR) models should guide iterative modifications .

Q. How should researchers address inconsistencies in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as plant source variations, extraction protocols, or assay conditions. Replicate key studies under standardized conditions (e.g., identical cell lines, serum-free media). Use multivariate statistical tools (e.g., PCA) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., in vivo models for anti-inflammatory claims) .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsReference
NMR (¹H/¹³C)Structural elucidationRequires pure sample (>95%)
X-ray CrystallographyAbsolute configuration determinationDependent on crystal quality
LC-MS/MSPurity assessment, quantificationLimited to ionizable compounds
ECD + TDDFTConfigurational analysisComputational model dependency

Q. Table 2. Common Pitfalls in this compound Bioactivity Studies

PitfallMitigation StrategyReference
Contaminated extractsUse SPE (solid-phase extraction) purification
Non-specific assay resultsInclude knockdown controls (e.g., siRNA)
Batch-to-batch variabilityStandardize plant collection (season/location)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.